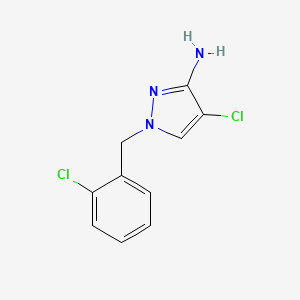

4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3/c11-8-4-2-1-3-7(8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUOMNKXCGSWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C(=N2)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895929-20-1 | |

| Record name | 4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 2-chlorobenzyl chloride with 4-chloro-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazole-3-amine derivatives with diverse substitutions on the benzyl group and pyrazole ring.

Substituent Variations on the Benzyl Group

| Compound Name | Substituent on Benzyl | Molecular Formula | Molecular Weight | CAS Number | Purity | Key Differences |

|---|---|---|---|---|---|---|

| 4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine (Target) | 2-Cl | C₁₀H₉Cl₂N₃ | 242.11 | Not available | N/A | Reference compound |

| 4-Chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine | 4-Cl | C₁₀H₉Cl₂N₃ | 242.11 | 957006-05-2 | 95% | Chlorine at para position on benzyl |

| 4-Chloro-1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine | 2-Cl, 4-F | C₁₀H₈Cl₂FN₃ | 260.10 | 1001757-50-1 | 95% | Additional fluorine at position 4 |

| 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine | 3-F | C₁₀H₉ClFN₃ | 225.65 | 1001757-55-6 | 95% | Fluorine instead of chlorine at position 3 |

| 4-Chloro-1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-3-amine | 2-Cl, 6-Cl | C₁₀H₈Cl₃N₃ | 276.55 | 1004194-66-4 | 95% | Dichloro substitution enhances steric bulk |

Key Observations :

- Halogen Position : Moving the chlorine from the ortho (target compound) to para position (CAS 957006-05-2) may alter electronic effects and molecular packing .

- Dichloro Substitution : Compounds like CAS 1004194-66-4 exhibit higher molecular weight and steric hindrance, which could impact receptor binding .

Substituent Variations on the Pyrazole Ring

| Compound Name | Pyrazole Substituent | Molecular Formula | Molecular Weight | CAS Number | Key Differences |

|---|---|---|---|---|---|

| 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine | 4-CH₃ | C₁₀H₁₀ClN₃ | 207.66 | 1249384-77-7 | Methyl group instead of chlorine |

| 4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine | 4-Br, thiophene | C₈H₇BrClN₃S | 299.08 | 1342776-55-9 | Bromine and heterocyclic substituent |

Key Observations :

- Methyl vs. Chlorine : Replacing chlorine with a methyl group (CAS 1249384-77-7) reduces electronegativity and may increase lipophilicity .

- Bromine and Heterocycles : Bromine substitution (CAS 1342776-55-9) and thiophene incorporation introduce distinct electronic and steric profiles .

Complex Substituents

| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| 4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine | Pyridinyl-TFMe | C₉H₇ClF₃N₄ | 299.08 | Not available | Trifluoromethylpyridine enhances π-π interactions |

| 3-(2-(2-Chlorobenzyl)-1H-benzo[d]imidazol-5-yl)-1-... (A-928605) | Benzoimidazole-pyrazolyl core | C₂₃H₂₅ClN₇O | 469.94 | 1229236-86-5 | Kinase inhibitor with clinical relevance |

Key Observations :

Biological Activity

4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent. This article synthesizes current research findings on the biological activities of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at the 4-position with a chlorine atom and at the 1-position with a chlorobenzyl group, which enhances its hydrophobicity and may influence its bioavailability and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C10H9Cl2N3 |

| Molecular Weight | 246.11 g/mol |

| Solubility | Moderate in organic solvents; aqueous solubility varies |

| Chlorine Substituents | Enhances binding affinity through halogen bonding |

The biological activity of 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole moiety allows for hydrogen bonding and π-π stacking interactions, while the chloro groups may enhance binding affinity through hydrophobic interactions.

Antimicrobial Activity

Research indicates that 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It has demonstrated the ability to reduce inflammatory markers in cell cultures, indicating its potential utility in managing inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of pyrazole derivatives, including 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine, against glioblastoma cell lines. The compound showed promising results by inhibiting cell proliferation and inducing apoptosis in cancer cells while exhibiting lower cytotoxicity towards non-cancerous cells .

Case Study 2: Kinase Inhibition

Further investigation into the compound's mechanism revealed that it acts as a kinase inhibitor, specifically targeting AKT2/PKBβ pathways associated with glioma malignancy. This inhibition correlates with reduced tumor growth in preclinical models, highlighting its potential as a therapeutic agent for glioma treatment .

Research Findings Summary

| Activity | IC50/EC50 Values | Notes |

|---|---|---|

| Antimicrobial | Varies by strain | Effective against multiple bacterial strains |

| Anti-inflammatory | IC50 = 60 μg/mL | Comparable to standard anti-inflammatory drugs |

| Anticancer (glioblastoma) | EC50 = nM range | Selectively toxic to cancer cells |

| Kinase Inhibition | Low micromolar range | Specific inhibition of AKT2/PKBβ |

Q & A

Basic: What synthetic methodologies are effective for preparing 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine?

Answer:

The compound can be synthesized via multi-step routes involving condensation, cyclization, and functionalization. Key steps include:

- Copper(I)-catalyzed coupling : A method adapted from related pyrazole derivatives uses copper(I) bromide and cesium carbonate to facilitate aryl-amine coupling. For example, substituting pyridinyl groups with chlorobenzyl moieties under mild conditions (35°C, 48 hours) achieved a 17.9% yield in a similar scaffold .

- Mannich reaction : Functionalization of the pyrazole core with diaza-crown ethers or other amines via Mannich reactions (e.g., using methoxymethyl-substituted reagents) enables introduction of secondary amine groups, as demonstrated in structurally analogous compounds .

- Cyclization of hydrazides : Cyclization of substituted benzoic acid hydrazides with phosphorus oxychloride (120°C) is a viable route for pyrazole ring formation, though substituent positioning requires precise stoichiometric control .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (mean C–C: 0.002–0.013 Å) and dihedral angles, essential for confirming regioselectivity in chlorobenzyl substitution. For example, SC-XRD of a fluorophenyl-pyrazole analog confirmed planar geometry (R factor: 0.031–0.081) .

- NMR spectroscopy : and NMR identify substituent effects. Chlorine atoms induce downfield shifts (e.g., δ 8.87 ppm for aromatic protons in pyridinyl analogs) .

- IR spectroscopy : Absorption bands (e.g., 3298 cm for N–H stretching) validate amine group presence .

Basic: How can preliminary biological activity screening be designed for this compound?

Answer:

- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Analogous pyrazoles showed MIC values of 12.5–50 µg/mL, with activity linked to halogen substitution .

- Enzyme inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO hydration. Mono-Mannich base analogs exhibited IC values <1 µM, suggesting potential for anxiolytic applications .

Advanced: How can synthetic yields be optimized for low-yielding steps?

Answer:

- Catalyst screening : Replace copper(I) bromide with palladium catalysts (e.g., Pd(OAc)) to enhance coupling efficiency. In similar systems, Pd catalysts improved yields from <20% to >50% .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) increase reaction rates but may promote side reactions. Ternary solvent systems (e.g., DMSO/THF) balance solubility and reactivity .

- Temperature gradients : Stepwise heating (35°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

Advanced: What computational tools aid in predicting reactivity and binding modes?

Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for cyclization). ICReDD’s workflow integrates DFT with experimental data to predict optimal conditions .

- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate binding to biological targets (e.g., hCA II). Chlorine atoms enhance hydrophobic interactions in enzyme pockets .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates) and growth phase (log vs. stationary). Discrepancies in MIC values often arise from inoculum size differences .

- Structure-activity relationship (SAR) : Compare substituent effects. For example, 2-chlorobenzyl groups may sterically hinder binding compared to 4-chloro analogs .

Advanced: What strategies enable selective functionalization of the pyrazole core?

Answer:

- Protecting groups : Use Boc or Fmoc to shield the amine during halogenation. For example, Boc-protected pyrazoles undergo regioselective chlorination at C4 .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl groups at C5. Boronate esters (e.g., dioxaborolans) are stable intermediates for this purpose .

Advanced: How to assess stability under physiological conditions?

Answer:

- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC. Chlorobenzyl groups enhance stability in acidic environments (t >24 hours at pH 2) .

- Light/thermal stability : Accelerated aging studies (40°C/75% RH) identify degradation products. Amine oxidation is a common pathway, mitigated by inert-atmosphere storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.